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Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-3'-morpholinomethyl
benzophenone (CAS: 898765-35-0) represents a "privileged scaffold"—a high-value
intermediate used to synthesize CNS-active agents, kinase inhibitors, and anti-inflammatory
therapeutics.[1] Its dual-functional nature, featuring an electrophilic aryl bromide and a basic
morpholine moiety, allows for divergent synthesis strategies, including Suzuki-Miyaura cross-
coupling and salt formation.[1]

This guide provides a definitive technical breakdown of its molecular weight, isotopic signature,
and analytical validation protocols. It is designed to move beyond basic data listing, offering the
causality and validation required for rigorous drug development environments.

Part 1: Physiochemical Identity & Constants

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight (MW)
provided here distinguishes between the Average MW (for molarity calculations) and the
Monoisotopic Mass (for Mass Spectrometry identification).
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Table 1: Critical Constants

Parameter Value Technical Context

Molecular Formula C1sH1sBrNO:2 Core stoichiometry.[1]

Use for weighing reagents and

Average Molecular Weight 360.25 g/mol o
calculating yield.
_ _ Based on 7°Br. Use for High-
Monoisotopic Mass 359.0521 Da )
Res MS (HRMS) matching.[1]
The secondary peak in the MS
Exact Mass (®1Br) 361.0500 Da
doublet.
Unique identifier for
CAS Registry Number 898765-35-0 procurement/regulatory filing.
[1]
) ] ] Often isolated as a viscous oll;
Physical State Solid / Oill

HCI salts are crystalline solids.

Part 2: The Mass Spectrometry Signature (The
"Bromine Effect")
Expert Insight: Why the MW isn't just "360.25"

In analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS),
relying on the average molecular weight (360.[1]25) can lead to false negatives. This molecule
contains Bromine, which exists naturally as two stable isotopes: 7°Br (50.69%) and 8!Br
(49.31%).

The Diagnostic Doublet: Unlike carbon-based compounds that show a single dominant peak, 3-
Bromo-3'-morpholinomethyl benzophenone will exhibit a distinct 1:1 doublet at m/z 359 and
m/z 361 (in positive ionization mode, [M+H]*).[1]

e M Peak (360.06): Corresponds to the [7°Br + H]* ion.

e M+2 Peak (362.06): Corresponds to the [81Br + H]* ion.
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Validation Protocol: If your MS spectrum shows a single peak at 360, the compound is likely
debrominated (a common side reaction in aggressive reduction conditions). You must observe
the "split" signal to confirm the integrity of the aryl bromide maotif.

Visualization: Isotopic Logic Pathway

The following diagram illustrates the physical logic behind the mass spectrum signal, ensuring
the analyst interprets the data correctly.
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Figure 1: The mass spectrometry logic flow demonstrating why a 1:1 doublet is the mandatory
acceptance criterion for brominated intermediates.

Part 3: Synthesis & Analytical Workflow

To understand the impurities that might skew molecular weight determination (e.g., residual
morpholine or bis-alkylated byproducts), one must understand the synthesis. The most robust
route is the Mannich Reaction.

The Synthetic Route[2][3][4][5][6]

e Precursors: 3-Bromobenzophenone (or 3-Bromoacetophenone derivative) + Formaldehyde +
Morpholine.[1]

e Mechanism: Acid-catalyzed condensation where the morpholine attacks the formaldehyde to
form an iminium ion, which then undergoes electrophilic substitution at the activated position
of the benzophenone ring.
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Analytical Validation Protocol (Step-by-Step)

Objective: Confirm identity and purity (>95%) prior to use in subsequent coupling reactions.
e Sample Preparation:
o Dissolve 1 mg of sample in 1 mL of MeOH:Acetonitrile (50:50).

o Critical: Add 0.1% Formic Acid to ensure protonation of the morpholine nitrogen (pKa
~8.3).

e LC-MS Setup:
o Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
o Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

o Rationale: The morpholine group makes the compound polar; a standard gradient ensures
it doesn't elute in the void volume.

o Data Interpretation:

o Retention Time: Expect elution in the middle of the gradient (moderate lipophilicity due to
benzophenone).

o Mass Check: Look for the 360/362 doublet.

o Impurity Check: Look for m/z = 88 (Morpholine) or m/z = ~275 (Unreacted 3-
Bromobenzophenone).[1]

Visualization: QC Decision Tree

This workflow ensures that only validated material moves forward in the drug discovery
pipeline.
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Figure 2: Quality Control decision tree. Note that the presence of the Br-isotope pattern is the
primary "Go/No-Go" gate.[1]

Part 4: Handling and Stability
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» Hygroscopicity: The morpholine nitrogen can form hydrates or absorb atmospheric moisture.
Store in a desiccator.

» Salt Formation: For long-term storage, converting the free base to the Hydrochloride (HCI)
salt (MW ~396.7 g/mol ) is recommended to prevent oxidation and improve crystallinity.

 Light Sensitivity: Benzophenone derivatives can act as photo-initiators.[1] Store in amber
vials to prevent radical formation or dimerization upon UV exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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